molecular formula C26H31ClN2O4S2 B4297872 1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine

1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine

Cat. No.: B4297872
M. Wt: 535.1 g/mol
InChI Key: KMWCGQOWRXLYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a sulfonyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantyl group and the piperazine ring. The key steps include:

    Formation of the Adamantyl Group: This can be achieved through the hydrogenation of adamantane derivatives under high pressure and temperature.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Sulfonylation of Phenyl Groups: The sulfonylation of phenyl groups is typically carried out using sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-(1-Adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the sulfonyl groups facilitate interactions with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(1-Adamantyl)-4-phenylpiperazine: Lacks the sulfonyl groups, resulting in different chemical and biological properties.

    4-(4-Chlorophenyl)sulfonylpiperazine: Contains the sulfonyl group but lacks the adamantyl group, affecting its stability and reactivity.

Uniqueness: 1-(1-Adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine is unique due to its combination of an adamantyl group, a piperazine ring, and sulfonyl-substituted phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-adamantyl)-4-[3-(4-chlorophenyl)sulfonylphenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN2O4S2/c27-22-4-6-23(7-5-22)34(30,31)24-2-1-3-25(15-24)35(32,33)29-10-8-28(9-11-29)26-16-19-12-20(17-26)14-21(13-19)18-26/h1-7,15,19-21H,8-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWCGQOWRXLYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC(=C5)S(=O)(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine
Reactant of Route 3
1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.